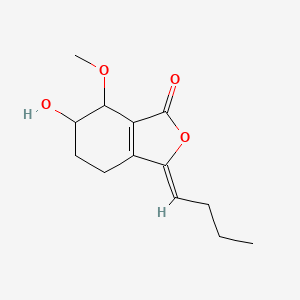
6-Hydroxy-7-methoxydihydroligustilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-7-methoxydihydroligustilide is a natural compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is a derivative of ligustilide, a phthalide compound found in the rhizomes of Cnidium officinale, a plant commonly used in traditional medicine . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methoxydihydroligustilide typically involves the extraction of the compound from the rhizomes of Cnidium officinale . The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The isolated compound can then be purified using chromatographic techniques .
Industrial Production Methods
The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-7-methoxydihydroligustilide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Hydroxy-7-methoxydihydroligustilide involves its interaction with molecular targets and pathways related to inflammation and cancer . It has been shown to inhibit the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells . These actions contribute to its anti-inflammatory effects. Additionally, the compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Comparaison Avec Des Composés Similaires
6-Hydroxy-7-methoxydihydroligustilide can be compared with other similar compounds, such as falcarindiol, ligustilidiol, and senkyunolide H .
Falcarindiol: Exhibits strong anti-inflammatory and anticancer activities.
Ligustilidiol: Known for its anti-inflammatory properties.
Senkyunolide H: Has been studied for its potential therapeutic effects in various diseases.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct biological activities .
Propriétés
Formule moléculaire |
C13H18O4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-10-8-6-7-9(14)12(16-2)11(8)13(15)17-10/h5,9,12,14H,3-4,6-7H2,1-2H3/b10-5- |
Clé InChI |
XJEUNELMMQEXLN-YHYXMXQVSA-N |
SMILES isomérique |
CCC/C=C\1/C2=C(C(C(CC2)O)OC)C(=O)O1 |
SMILES canonique |
CCCC=C1C2=C(C(C(CC2)O)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
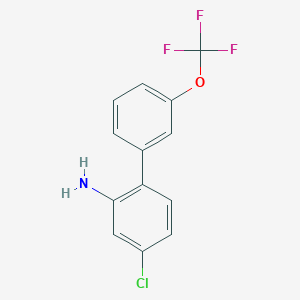

![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

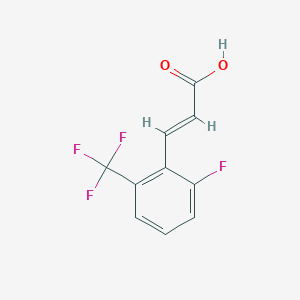
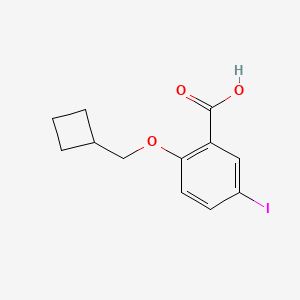
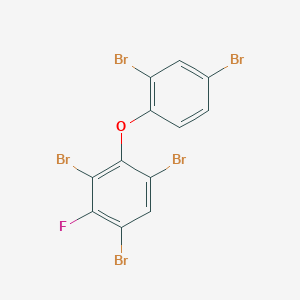
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
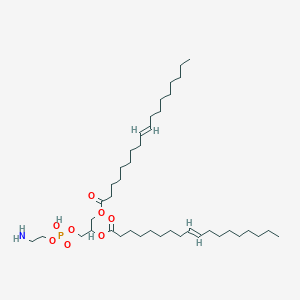
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)

![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
